2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-[1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOL-4-YL]-4-QUINOLINECARBOXAMIDE
Overview
Description
2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-[1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOL-4-YL]-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline core substituted with pyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-[1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOL-4-YL]-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure high yields and purity. This method is advantageous as it allows for better control of reaction conditions and minimizes the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-[1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOL-4-YL]-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrazole and quinoline positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of dihydroquinolines .
Scientific Research Applications
2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-[1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOL-4-YL]-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-[1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOL-4-YL]-4-QUINOLINECARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
4-(2-(1H-Pyrazol-1-yl)ethoxy)phenylboronic acid: This compound also features a pyrazole group and is used in proteomics research.
1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea: Known for its NAMPT activity, this compound shares structural similarities with the pyrazole groups.
Uniqueness
2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-[1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOL-4-YL]-4-QUINOLINECARBOXAMIDE is unique due to its trifluoroethyl substitution, which imparts distinct electronic properties and enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
2-(1-ethylpyrazol-4-yl)-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N6O/c1-2-28-10-13(8-24-28)18-7-16(15-5-3-4-6-17(15)27-18)19(30)26-14-9-25-29(11-14)12-20(21,22)23/h3-11H,2,12H2,1H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVFLLBHJFXPBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CN(N=C4)CC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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